CAY10595
Overview
Description
Mechanism of Action
Target of Action
CAY10595, also known as 2-[5-chloro-1’-[(5-chloro-2-fluorophenyl)methyl]-2,2’,5’-trioxospiro[indole-3,3’-pyrrolidine]-1-yl]acetic acid or {5-Chloro-1’-[(5-chloro-2-fluorophenyl)methyl]-2,2’,5’-trioxospiro[indole-3,3’-pyrrolidin]-1(2H)-yl}acetic acid, primarily targets the CRTH2/DP2 receptor . This receptor is a G protein-coupled receptor that is expressed on Th2 cells, eosinophils, and basophils .
Mode of Action
This compound acts as a potent antagonist of the CRTH2/DP2 receptor . It binds to the human receptor with a Ki value of 10 nM . The R enantiomer of this compound is significantly more potent, exhibiting Ki values of 5.3 and 5 nM at the human and murine CRTH2/DP2 receptor, respectively .
Biochemical Pathways
The biological effects of prostaglandin D2 (PGD2) are transduced by at least two 7-transmembrane G protein-coupled receptors, designated DP1 and CRTH2/DP2 . The CRTH2/DP2 receptor mediates the chemotactic activity of PGD2 . By acting as an antagonist, this compound inhibits this activity, specifically inhibiting eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2 .
Result of Action
The primary result of this compound’s action is the inhibition of chemotaxis in Th2 cells, eosinophils, and basophils . This is achieved through its antagonistic action on the CRTH2/DP2 receptor .
Action Environment
The compound is stable for at least 4 years when stored at -20°c
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10595 involves multiple steps, starting with the preparation of the core indole structure. The process typically includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Introduction of Substituents: Chlorine and fluorine atoms are introduced to the indole ring through halogenation reactions.
Spirocyclization: The formation of the spiro structure is achieved through a series of cyclization reactions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CAY10595 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Halogen atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are used for further research and development .
Scientific Research Applications
CAY10595 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of CRTH2/DP2 receptor antagonists.
Biology: The compound is used to investigate the role of the CRTH2/DP2 receptor in various biological processes, including inflammation and immune response.
Medicine: Research on this compound contributes to the development of new therapeutic agents for allergic inflammatory diseases.
Industry: The compound is used in the development of new drugs and in the study of receptor pharmacology.
Comparison with Similar Compounds
Similar Compounds
Ramatroban: Another CRTH2/DP2 receptor antagonist with similar biological effects.
OC000459: A selective CRTH2/DP2 receptor antagonist used in research on allergic diseases.
MK-7246: A potent CRTH2/DP2 receptor antagonist with applications in asthma research.
Uniqueness
CAY10595 is unique due to its high potency and selectivity for the CRTH2/DP2 receptor. Its ability to inhibit eosinophil chemotaxis with a low IC50 value makes it a valuable tool in research on allergic inflammatory diseases .
Properties
IUPAC Name |
2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFWNVFUXXEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580279 | |
Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916047-16-0 | |
Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?
A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.
Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?
A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.